tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate
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Overview
Description
Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate is a chemical compound with the molecular formula C10H19F3N2O2 and a molecular weight of 256.27 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-5,5,5-trifluoropentylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is cooled to an ice bath temperature, and a base such as sodium hydroxide is added to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound with similar protective group properties.
Tert-butyl (4-aminobenzyl)carbamate: Another similar compound used in organic synthesis.
Uniqueness
Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research settings where specific reactivity and stability are required .
Properties
Molecular Formula |
C10H19F3N2O2 |
---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-7(14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
DGXQGIRLKBTEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(F)(F)F)N |
Origin of Product |
United States |
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